Product packaging for 2-(tert-Butoxy)nicotinaldehyde(Cat. No.:)

2-(tert-Butoxy)nicotinaldehyde

Cat. No.: B13339645
M. Wt: 179.22 g/mol
InChI Key: HHQISFPBIGJGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(tert-Butoxy)nicotinaldehyde is a high-purity chemical reagent intended for research use only. It is strictly for laboratory applications and is not approved for use in humans, animals, or as a food additive. This nicotinaldehyde derivative is a valuable synthetic building block in organic chemistry, particularly for constructing complex nitrogen-containing heterocycles like pyridines . Such heterocyclic scaffolds are of significant interest in medicinal chemistry for developing new therapeutic agents, as pyridine derivatives are known to exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties . Researchers can utilize this compound in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds in the synthesis of biphenyl motifs for pharmaceutical and material science applications . Its structure, featuring both an aldehyde and a protected ether oxygen, makes it a versatile intermediate for further functionalization. The aldehyde group can undergo condensation reactions to form Schiff bases, or serve as a precursor for other functional groups, facilitating the creation of diverse compound libraries for drug discovery and development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B13339645 2-(tert-Butoxy)nicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9-8(7-12)5-4-6-11-9/h4-7H,1-3H3

InChI Key

HHQISFPBIGJGFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butoxy Nicotinaldehyde and Its Derivatives

Functionalization of Nicotinaldehyde Precursors

The introduction of substituents onto a pre-existing nicotinaldehyde framework is a common strategy for the synthesis of its derivatives. This section details methods for incorporating the tert-butoxy (B1229062) group at the 2-position and derivatization from other pyridine-based starting materials.

Alkoxylation Strategies at the 2-Position of Nicotinaldehyde

The direct introduction of an alkoxy group at the 2-position of a nicotinaldehyde derivative, typically starting from a halogenated precursor, is a key transformation. This is generally achieved through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the aldehyde group at the 3-position facilitates this reaction by activating the pyridine (B92270) ring towards nucleophilic attack at the C2 and C6 positions.

The synthesis of 2-(tert-Butoxy)nicotinaldehyde can be effectively achieved by the reaction of a 2-halonicotinaldehyde, such as 2-chloronicotinaldehyde, with potassium tert-butoxide. The tert-butoxide anion acts as a nucleophile, displacing the halide at the 2-position. The steric bulk of the tert-butoxy group generally does not hinder this reaction, as the 2-position of the pyridine ring is sufficiently activated.

The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to ensure the solubility of the reagents and facilitate the substitution process. The reaction temperature can vary, but often, elevated temperatures are employed to drive the reaction to completion.

A representative reaction is as follows:

Starting Material: 2-Chloronicotinaldehyde

Reagent: Potassium tert-butoxide

Solvent: Tetrahydrofuran (THF)

Product: this compound

Starting MaterialReagentSolventTemperature (°C)Yield (%)
2-ChloronicotinaldehydePotassium tert-butoxideTHF6085

This data is illustrative and based on typical conditions for similar nucleophilic aromatic substitution reactions on activated halopyridines.

Derivatization from Pyridine-Based Starting Materials

Carbon-Carbon Bond Forming Reactions Involving Nicotinaldehyde Scaffolds

Once the this compound scaffold is in hand, further diversification can be achieved through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Approaches for Nicotinaldehyde Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have revolutionized the synthesis of biaryl compounds and other complex molecules. These reactions are indispensable for the derivatization of halogenated nicotinaldehydes.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netnih.gov This reaction is widely used for the synthesis of biaryl compounds and is applicable to halogenated nicotinaldehyde derivatives.

For instance, a 2-chloro- or 2-bromonicotinaldehyde can be coupled with a variety of aryl or heteroaryl boronic acids to introduce a new substituent at the 2-position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent.

A general scheme for the Suzuki-Miyaura coupling of a halogenated nicotinaldehyde is shown below:

Halogenated NicotinaldehydeBoronic AcidPalladium CatalystLigandBaseSolventYield (%)
2-Bromo-3-formylpyridinePhenylboronic acidPd(PPh3)4-K2CO3Toluene/Water92
2-Chloro-3-formylpyridine4-Methoxyphenylboronic acidPd2(dba)3SPhosK3PO4Dioxane88

This data is compiled from representative Suzuki-Miyaura coupling reactions on similar pyridine substrates.

The presence of the aldehyde group can sometimes influence the catalytic cycle, but in many cases, the reaction proceeds efficiently. The tert-butoxy group, being relatively inert under these conditions, would be well-tolerated, allowing for the synthesis of a wide range of 2-(tert-butoxy)-substituted biaryl aldehydes.

Suzuki-Miyaura Coupling on Halogenated Nicotinaldehydes

Aldol-Type Condensations and Related Nucleophilic Additions of Nicotinaldehyde

The aldehyde functionality of this compound is a key reactive handle for a variety of transformations, most notably aldol-type condensations and other nucleophilic additions. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures.

The aldol (B89426) reaction and its variants are classic carbon-carbon bond-forming reactions in organic chemistry. libretexts.orglibretexts.org They involve the nucleophilic addition of an enolate ion or an enol to a carbonyl compound, such as an aldehyde or ketone. libretexts.orgyoutube.com The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can often undergo dehydration to form a conjugated α,β-unsaturated carbonyl compound (an aldol condensation product). khanacademy.orgpraxilabs.com

Pyridinecarboxaldehydes, including nicotinaldehyde derivatives, are excellent electrophiles in aldol reactions due to the electron-withdrawing nature of the pyridine ring. They readily react with a variety of enolates generated from ketones, aldehydes, and other carbonyl-containing compounds. digitellinc.comsigmaaldrich.comguidechem.com

A well-known variation is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgpearson.com In the context of nicotinaldehyde, it can react with ketones like acetophenone (B1666503) in a base-catalyzed reaction. digitellinc.com Density functional theory (DFT) studies have shown that the reaction of 2-pyridinecarboxaldehyde (B72084) with the enolate of acetophenone can lead to the formation of a chalcone-like condensation product. digitellinc.com Interestingly, the reactivity of the pyridinecarboxaldehyde can sometimes lead to tandem aldol-Michael reactions, where a second equivalent of the enolate adds to the initially formed α,β-unsaturated ketone. digitellinc.com

The reactivity of pyridinecarboxaldehydes in aldol-type reactions is influenced by the position of the aldehyde group on the pyridine ring and the presence of other substituents. For example, 2-pyridinecarboxaldehyde has been shown to participate in aldol addition reactions with pyruvate, catalyzed by aldolase (B8822740) enzymes, demonstrating the utility of these compounds in biocatalytic transformations. sigmaaldrich.comguidechem.com

The general mechanism for a base-catalyzed aldol reaction involves three main steps:

Enolate formation: A base removes an acidic α-hydrogen from the carbonyl compound to form a resonance-stabilized enolate. libretexts.org

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl product. libretexts.org

These reactions provide a powerful and versatile method for extending the carbon framework of nicotinaldehyde derivatives, leading to a wide range of functionalized molecules with potential applications in various fields.

Divergent Synthetic Strategies Utilizing Nicotinaldehyde Intermediates

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. wikipedia.org This approach is particularly valuable in drug discovery and materials science, where the exploration of a broad chemical space is often required. Nicotinaldehyde and its derivatives, with their multiple reactive sites, are excellent candidates for use as central building blocks in divergent synthetic strategies.

A key principle of divergent synthesis is to start with a core molecule and introduce diversity by reacting it with a variety of building blocks or by subjecting it to different reaction conditions to access different scaffolds. wikipedia.org For example, a nicotinaldehyde derivative could be functionalized at the aldehyde group, the pyridine nitrogen, or at various positions on the ring through substitution reactions.

One example of a divergent synthesis involving a pyridine aldehyde derivative is the synthesis of different types of indolizine (B1195054) scaffolds. rsc.org Starting from pyridine-2-acetonitrile (a derivative of 2-pyridinecarboxaldehyde), a one-pot, three-component reaction with an arylglyoxal and trimethylsilyl (B98337) cyanide (TMSCN) can lead to 2-aryl-3-aminoindolizines. rsc.org Alternatively, a sequential two-step process using the same starting materials can produce 2-acyl-3-aminoindolizines through an aldol condensation–Michael addition–cycloisomerization pathway. rsc.org These different indolizine products can then be further modified to create a diverse library of polycyclic N-fused heteroaromatic compounds. rsc.org

Similarly, redox-divergent synthesis can be employed to create different product classes from a common set of starting materials by simply changing the redox conditions. For instance, the copper-catalyzed coupling of oxime esters with β-CF₃ enones can yield trifluoromethylated pyridines under redox-neutral conditions, while under reductive conditions, difluoromethylated pyridines and other reduced products are obtained. nih.gov While not directly involving nicotinaldehyde, this principle could be applied to its derivatives.

The use of nicotinaldehyde intermediates in divergent synthesis allows for the rapid generation of compound libraries with significant skeletal and functional group diversity, which is a highly efficient approach for the discovery of new molecules with desired properties.

Advanced Synthetic Techniques

To meet the growing demand for efficient, scalable, and sustainable chemical processes, advanced synthetic techniques are increasingly being adopted. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis for the preparation of fine chemicals and pharmaceutical intermediates.

Flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react. This technique offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and scalability. The synthesis of pyridines and their derivatives is an area that can benefit significantly from the application of flow chemistry.

While specific flow chemistry protocols for the synthesis of this compound are not extensively documented in the literature, the principles of flow synthesis have been applied to the production of pyridines from various starting materials, including aldehydes. For instance, the gas-phase condensation of aldehydes and ammonia (B1221849) over a solid catalyst in a fluidized bed reactor is a known method for pyridine synthesis. researchgate.netresearchgate.net This type of process can be adapted to a continuous flow setup, allowing for better control over reaction parameters and potentially higher throughput.

The synthesis of pyridine and 3-picoline from the condensation of acrolein acetals and ammonia has been demonstrated in a fixed-bed flow reactor. researchgate.net The use of solid catalysts in these flow systems is particularly advantageous as it simplifies product purification and allows for catalyst recycling.

Furthermore, the individual synthetic steps leading to substituted nicotinaldehydes, such as cross-coupling reactions, can also be translated to flow chemistry. The ability to perform reactions at elevated temperatures and pressures in a controlled and safe manner within a flow reactor can often lead to significantly reduced reaction times and improved yields.

The development of flow chemistry protocols for the synthesis of nicotinaldehyde and its derivatives holds great promise for making these valuable intermediates more accessible and for enabling more sustainable and efficient manufacturing processes in the chemical and pharmaceutical industries.

Flow Chemistry Protocols for Nicotinaldehyde Synthesis

Continuous-Flow Optimization of Nicotinaldehyde Transformations

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyridine derivatives. This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the ability to readily scale up production. mdpi.com A prominent example of a pyridine synthesis adapted for flow processing is the Bohlmann-Rahtz reaction, a robust method for creating polysubstituted pyridines from enamines and ethynyl (B1212043) ketones. thieme-connect.comresearchgate.netnih.govjk-sci.com

The optimization of such transformations in a continuous-flow setup involves the precise control of parameters like temperature, residence time, and reagent concentration to maximize yield and purity. For instance, the Bohlmann-Rahtz synthesis can be performed in a single step in a flow reactor, often employing a Brønsted acid catalyst to facilitate the crucial cyclodehydration step without the need to isolate intermediates. nih.govnih.gov

An illustrative example using a FlowSyn™ continuous-flow system demonstrates the efficiency of this approach. By pumping a solution of an enamine and an ethynyl ketone through a heated stainless steel reactor coil, the desired pyridine product can be generated in minutes with high yield. interchim.fr This method faithfully reproduces or improves upon results from batch reactors, including those using microwave heating, providing a reliable alternative for scaling up production. interchim.fr

Table 1: Bohlmann-Rahtz Pyridine Synthesis in Continuous Flow interchim.fr Use the slider to see the different parameters.

ParameterValue
Reactants1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonate
SolventEtOH–AcOH (5:1)
Reactor5.0 mL Stainless Steel Coil
Temperature120 °C
Flow Rate1 mL/min
Residence Time5.00 min
ProductEthyl 2–methyl–6–phenylpyridine–3–carboxylate
Isolated Yield86%

This level of control and efficiency in continuous-flow systems is directly applicable to the synthesis of complex nicotinaldehyde derivatives, allowing for streamlined and optimized production pathways.

Superheated Flow Conditions in Nicotinaldehyde Synthesis

A key advantage of continuous-flow reactors is the ability to operate with superheated solvents—that is, heating them safely above their atmospheric boiling points by applying backpressure. mdpi.comillinois.edu This technique dramatically accelerates reaction rates, aligning with sustainability goals by intensifying processes, improving productivity, and often allowing for the use of more environmentally benign solvents. nih.govnih.gov

Superheated flow chemistry can compress the spatiotemporal framework of a reaction, turning processes that take hours or days at standard conditions into reactions that reach completion in minutes. eurekalert.org For example, a reaction requiring over three hours at reflux (100 °C) could potentially conclude in under 10 minutes when conducted at 200 °C in a superheated flow system. eurekalert.org This acceleration is particularly beneficial for transformations that are sluggish under conventional heating, including additions to carbonyl groups and aromatic substitutions, both of which are relevant to the synthesis and functionalization of nicotinaldehyde. nih.govresearchgate.net

The application of superheated conditions can even eliminate the need for a catalyst in some cases. nih.gov For instance, the increased dissociation constant of water at elevated temperatures can allow it to function as a catalyst in reactions that would otherwise require an added acid. nih.gov While navigating the unconventional chemical space of superheated flow chemistry can be complex, its potential for accelerating the synthesis of pyridine derivatives like this compound is significant, offering a pathway to rapid and efficient molecular construction. nih.govnih.gov

Asymmetric Synthesis Approaches Involving Nicotinaldehyde Derivatives

The generation of chiral molecules with a specific three-dimensional arrangement is paramount in drug discovery. Asymmetric synthesis provides the tools to create single enantiomers of chiral compounds, and these methods have been successfully applied to nicotinaldehyde derivatives. youtube.com

A direct approach involves the reaction of 2-pyridinecarboxaldehyde (nicotinaldehyde) itself. In one study, an imine was formed between 2-pyridinecarboxaldehyde and the chiral auxiliary (S)-valinol. The subsequent addition of chloromethyllithium to this chiral imine yielded a 2-(2-pyridyl)aziridine with good diastereoselectivity. nih.gov This method demonstrates how a stereogenic center on an auxiliary can direct the formation of a new chiral center on a nicotinaldehyde derivative. The aziridination did not proceed effectively with related aromatic imines that could not form a bidentate chelation, highlighting the specific role of the pyridine nitrogen in this transformation. nih.gov

Another powerful strategy is the use of chiral catalysts in conjugate addition reactions. The enantioselective conjugate addition of Grignard reagents (EtMgBr) to various 2- and 4-alkenyl pyridines has been achieved using a copper catalyst paired with a chiral ligand. nih.gov This reaction proceeds with excellent yields and high enantioselectivities. The success of the reaction depends on the choice of Lewis acid co-catalyst; TMSOTf proved most effective for 4-substituted alkenyl pyridines, while BF₃·Et₂O was optimal for 2-substituted analogues. nih.gov This catalytic approach provides a versatile method for creating chiral centers in pyridine side chains.

Table 2: Enantioselective Copper-Catalyzed Conjugate Addition to Alkenyl Pyridines nih.gov Use the slider to see different substrates and results.

Substrate (Alkenyl Pyridine)β-SubstituentLewis AcidYield (%)Enantiomeric Excess (ee, %)
4-(1-Phenylvinyl)pyridinePhenylTMSOTf9997
4-(Hex-1-en-2-yl)pyridinen-ButylTMSOTf9396
2-(1-Phenylvinyl)pyridinePhenylBF₃·Et₂O9295
2-(1-(4-chlorophenyl)vinyl)pyridine4-ChlorophenylBF₃·Et₂O9696

These examples underscore the viability of creating complex, optically active nicotinaldehyde derivatives through either substrate-controlled or catalyst-controlled asymmetric transformations.

Radical Reactions in the Synthesis of tert-Butyl Containing Compounds

Radical reactions offer unique pathways for C-C bond formation, including the introduction of sterically demanding groups like the tert-butyl moiety. The tert-butyl radical is a highly reactive intermediate that can participate in substitution and addition reactions. Current time information in Bangalore, IN. A recently developed method for the radical monoalkylation of pyridines provides a direct route to installing such groups onto the heterocyclic core. nih.gov

This method involves the reaction of an alkyl radical with an N-methoxypyridinium salt, which is more susceptible to radical addition than the corresponding protonated pyridine. nih.gov The reaction is initiated by the thermal decomposition of a radical initiator, such as di-tert-butyl hyponitrite (DTBHN), which generates a tert-butoxyl radical. This radical then produces the desired alkyl radical (e.g., tert-butyl) from a suitable precursor. The alkyl radical adds to the activated pyridinium (B92312) ring to form a radical cation intermediate, which ultimately leads to the alkylated pyridine product.

The steric bulk of the tert-butyl group also plays a significant role in chemical reactivity, a phenomenon known as the Thorpe-Ingold effect. This effect describes how gem-dialkyl substitution on a carbon chain can accelerate intramolecular ring-closing reactions. wikipedia.orgchem-station.com The increased steric hindrance compresses the bond angle between the reacting groups, bringing them into closer proximity and lowering the activation energy for cyclization. wikipedia.orgchem-station.com This principle is a cornerstone of physical organic chemistry and highlights the profound influence that bulky substituents like the tert-butyl group can have on reaction kinetics and equilibria. chem-station.com

Reactivity and Chemical Transformations of 2 Tert Butoxy Nicotinaldehyde

Electrophilic Nature of the Aldehyde Moiety

The aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to attack by nucleophiles. pressbooks.pub This reactivity is fundamental to many of the transformations involving 2-(tert-Butoxy)nicotinaldehyde.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound readily undergoes addition reactions with a variety of carbon- and heteroatom-based nucleophiles. These reactions are a cornerstone for building molecular complexity.

Grignard Reactions: Grignard reagents (R-MgX) are potent carbon nucleophiles that react with aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic attack of the carbanionic 'R' group on the electrophilic aldehyde carbon, forming a new carbon-carbon bond. pressbooks.pub This is followed by protonation of the resulting alkoxide intermediate. organicchemistrytutor.com The general mechanism involves the formation of an alcohol after the addition of the Grignard reagent and a subsequent acid workup step. masterorganicchemistry.com

Reaction Reagent Product Type Key Features
Grignard ReactionAlkyl/Aryl Magnesium Halide (R-MgX)Secondary AlcoholForms a new C-C bond; requires anhydrous conditions. chemguide.co.uk
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneForms a new C=C bond; stereochemistry depends on ylide stability. organic-chemistry.orgwikipedia.org

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. mnstate.edumasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane. wikipedia.org This four-membered ring then fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome (E or Z alkene) is influenced by the nature of the substituents on the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to produce the Z-alkene. organic-chemistry.orgwikipedia.org

Reductive Transformations

The aldehyde functional group can be selectively reduced to a primary alcohol. This transformation is a common step in synthetic pathways to modify the functionality of the molecule.

Hydride Reduction: Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Lithium alkoxyaluminium hydrides, such as LiAlH(OEt)₃, have also been shown to be effective in the reduction of related nicotinic acid derivatives to nicotinaldehydes, highlighting the utility of hydride reagents in this chemical space. google.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol, 2-(tert-butoxy)-3-(hydroxymethyl)pyridine.

Reagent Product Reaction Conditions
Sodium Borohydride (NaBH₄)2-(tert-butoxy)-3-(hydroxymethyl)pyridineTypically in alcoholic solvents (e.g., methanol (B129727), ethanol)
Lithium Aluminium Hydride (LiAlH₄)2-(tert-butoxy)-3-(hydroxymethyl)pyridineAnhydrous ether or THF, followed by aqueous/acidic workup

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, enabling reactions such as quaternization and N-oxidation.

Quaternization and N-Oxidation Studies

Quaternization: The pyridine nitrogen can be alkylated by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. nih.gov This process introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring and increasing its susceptibility to nucleophilic attack.

N-Oxidation: Treatment of pyridines with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding N-oxide. This transformation places a formal positive charge on the nitrogen and a negative charge on the oxygen, which modifies the reactivity of the pyridine ring. Deoxygenation of such N-oxides can also be achieved, for instance, through visible light-mediated metallaphotoredox catalysis. organic-chemistry.org

Transformations of the tert-Butoxy (B1229062) Group

The tert-butoxy group serves as an acid-labile protecting group for the 2-pyridone/2-hydroxypyridine tautomeric system. Its removal is a key step in synthetic routes where the final product requires a hydroxyl or pyridone functionality at the C-2 position.

Cleavage and Deprotection Strategies

The cleavage of the tert-butoxy ether is typically achieved under acidic conditions. wikipedia.org The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. total-synthesis.com This deprotection unmasks the 2-hydroxy group, leading to the formation of 2-hydroxynicotinaldehyde. sigmaaldrich.comalfa-chemistry.com

Common Deprotection Reagents and Conditions:

Trifluoroacetic Acid (TFA): Strong acids like TFA, often in a solvent like dichloromethane (B109758) (DCM), are highly effective for Boc deprotection. wikipedia.orgtotal-synthesis.com

Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent such as methanol or dioxane is also a standard method for cleavage. wikipedia.org

Other Acidic Conditions: Other conditions reported for the removal of related Boc groups include using sulfuric acid or methanesulfonic acid. researchgate.net

Role in Regioselective Reactions

The tert-butoxy group at the 2-position of the pyridine ring in this compound significantly influences the regioselectivity of its reactions. This bulky group exerts steric hindrance, directing incoming reagents to less hindered positions of the molecule. For instance, in E2 elimination reactions, the use of a sterically hindered base like potassium tert-butoxide can favor the formation of the Hofmann product, the less substituted alkene. khanacademy.org This principle of sterically controlled regioselectivity is a key consideration in synthetic strategies involving this compound.

The electronic properties of the tert-butoxy group, as an electron-donating group, also play a crucial role in directing the outcome of electrophilic substitution reactions on the pyridine ring. Generally, electrophilic attack on pyridine occurs at the 3- and 5-positions. The presence of the electron-donating tert-butoxy group at the 2-position can further influence the precise location of substitution, often directing it to a specific site based on the interplay between steric and electronic effects. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the position of the tert-butoxy group and the aldehyde function are critical for determining the regiochemical outcome. nih.govresearchgate.net The reaction's high functional group tolerance and the ability to control regioselectivity through factors like catalyst choice and reaction conditions make it a valuable tool for synthesizing complex heterocyclic structures derived from this compound. nih.gov

The regioselectivity in radical-based C-H functionalization of related electron-deficient heteroarenes is also influenced by the nature of the substituents. nih.gov While direct studies on this compound are not extensively detailed, the principles from similar systems suggest that the interplay between the electronic nature of the pyridine ring and the steric and electronic properties of the tert-butoxy and aldehyde groups would dictate the regioselectivity of such transformations. nih.gov

Cyclization and Annulation Reactions of this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of a variety of fused heterocyclic systems through cyclization and annulation reactions. These reactions are fundamental in constructing complex molecular architectures found in many biologically active compounds and functional materials.

The aldehyde functionality in this compound derivatives can participate in condensation reactions with various nucleophiles to initiate the formation of fused ring systems. For example, condensation with compounds containing a reactive methylene (B1212753) group can lead to the formation of quinoline-type structures through an initial Schiff base formation followed by an internal aldol-type condensation. arsdcollege.ac.in

Furthermore, the pyridine nitrogen and the aldehyde group can be involved in cyclization reactions to form bicyclic systems. The strategic placement of functional groups on a derivative of this compound allows for designed intramolecular reactions, leading to the construction of specific fused heterocycles. arsdcollege.ac.inmetu.edu.tr These methods are crucial for accessing a wide range of nitrogen-containing heterocyclic compounds with diverse biological activities. metu.edu.truou.ac.in

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. For instance, [3+3] and [4+2] annulation reactions are powerful methods for constructing six-membered heterocyclic rings. nih.gov While specific examples with this compound are not explicitly detailed, the aldehyde group can act as a key functional handle in such transformations, reacting with suitable diene or three-carbon synthons to build fused ring systems. The tert-butoxy group would play a role in modulating the reactivity and regioselectivity of these annulations.

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound provide a direct route to fused heterocyclic systems. These reactions are often highly efficient as the reacting groups are held in close proximity.

For example, a derivative of this compound bearing a side chain with a nucleophilic group can undergo intramolecular cyclization to form a new ring fused to the pyridine core. The aldehyde group can be transformed into other functionalities to facilitate different types of intramolecular cyclizations. For instance, conversion of the aldehyde to an alkyne would allow for electrophilic or metal-catalyzed cyclizations. nih.govrsc.org

The Stetter reaction, an intramolecular conjugate addition of an aldehyde to an α,β-unsaturated acceptor, is another potential pathway for the cyclization of suitably designed derivatives of this compound. researchgate.net This reaction would lead to the formation of spiro-fused or other complex tricyclic frameworks.

The tert-butoxy group, while primarily a protecting or directing group, can also be cleaved under acidic conditions, potentially unmasking a hydroxyl group that can participate in subsequent cyclization steps. This adds another layer of synthetic versatility to the use of this compound in the synthesis of fused heterocycles.

Reaction Type Reactant Type Product Type Key Features
Regioselective SubstitutionElectrophiles/NucleophilesSubstituted PyridinesControlled by steric and electronic effects of the tert-butoxy group. khanacademy.orgnih.gov
Suzuki CouplingAryl Boronic Acids2-Aryl NicotinaldehydesHigh functional group tolerance and regioselectivity. nih.govresearchgate.net
Fused Heterocycle FormationCompounds with reactive methylene groupsQuinolinesInvolves condensation and intramolecular cyclization. arsdcollege.ac.in
Annulation ReactionsDienes/Three-carbon synthonsFused Six-membered RingsBuilds new rings onto the pyridine core. nih.gov
Intramolecular CyclizationDerivatives with pendant nucleophiles/electrophilesFused HeterocyclesEfficient formation of new rings. nih.govrsc.org

Functional Group Interconversions

The aldehyde and tert-butoxy groups in this compound are amenable to a variety of functional group interconversions (FGIs), a fundamental aspect of organic synthesis that allows for the conversion of one functional group into another. ic.ac.ukslideshare.net These transformations are crucial for elaborating the core structure of this compound into more complex target molecules.

The aldehyde group (–CHO) is highly reactive and can undergo a wide range of transformations. solubilityofthings.com It can be oxidized to a carboxylic acid (–COOH) using various oxidizing agents. slideshare.netsolubilityofthings.com Conversely, it can be reduced to a primary alcohol (–CH₂OH). vanderbilt.edu The aldehyde can also react with nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols. Furthermore, it can be converted into other functional groups like nitriles (–CN) or imines. vanderbilt.edu

The tert-butoxy group is a common protecting group for the hydroxyl functionality on the pyridine ring. sinica.edu.tw It is stable to many reaction conditions but can be readily removed (deprotected) under acidic conditions to reveal the corresponding 2-hydroxynicotinic acid derivative. sinica.edu.tw This deprotection step is often a key part of a synthetic sequence, allowing for further reactions at that position.

Below is a table summarizing some of the key functional group interconversions possible with this compound.

Initial Functional Group Reagent/Condition Resulting Functional Group Reaction Type
Aldehyde (–CHO)Oxidizing Agent (e.g., KMnO₄)Carboxylic Acid (–COOH)Oxidation slideshare.netsolubilityofthings.com
Aldehyde (–CHO)Reducing Agent (e.g., NaBH₄)Primary Alcohol (–CH₂OH)Reduction ic.ac.ukvanderbilt.edu
Aldehyde (–CHO)Grignard Reagent (R-MgX)Secondary AlcoholNucleophilic Addition
Aldehyde (–CHO)Hydroxylamine (NH₂OH)OximeCondensation vanderbilt.edu
tert-Butoxy (–O-t-Bu)Acid (e.g., TFA, HCl)Hydroxyl (–OH)Deprotection sinica.edu.tw

These functional group interconversions significantly expand the synthetic utility of this compound, making it a versatile building block for the synthesis of a wide array of substituted pyridine derivatives and fused heterocyclic systems.

Mechanistic Investigations of Reactions Involving 2 Tert Butoxy Nicotinaldehyde

Elucidation of Reaction Pathways

Understanding the step-by-step sequence of a chemical reaction, or its pathway, is fundamental to optimizing reaction conditions and predicting product formation. For reactions involving 2-(tert-butoxy)nicotinaldehyde, various pathways have been proposed and investigated.

In the context of palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.gov The cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex. nih.gov This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center. nih.gov Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate reaction pathways. For instance, in the context of other reactions, DFT calculations have helped to elucidate reaction mechanisms by mapping the potential energy surface and identifying key intermediates and transition states. researchgate.netacs.org Such studies can reveal whether a reaction proceeds through a concerted or a stepwise mechanism.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Analyzing the structure and energy of the transition state is crucial for understanding reaction rates and selectivity.

Computational methods are invaluable for studying transition states, which are often too fleeting to be observed experimentally. researchgate.net Techniques like the Berny algorithm and intrinsic reaction coordinate (IRC) analysis are used to locate and characterize transition state structures. acs.org For example, in the study of cycloaddition reactions, distortion-interaction analysis of transition states can reveal the origins of stereoselectivity. researchgate.net This type of analysis examines the energy required to distort the reactants into the transition state geometry and the stabilizing interactions between them.

Role of Catalysis in Directing Selectivity

Catalysis plays a central role in controlling the outcome of chemical reactions, including those involving this compound. Catalysts can influence both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). ethz.chmpg.de

The choice of catalyst and ligands can be tuned to favor the formation of a specific product over others. ethz.chnih.gov This is a key principle in modern organic synthesis, enabling the efficient construction of complex molecules. upertis.ac.id

Palladium-Catalyzed Mechanism in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The mechanism of these reactions is a well-established catalytic cycle. nobelprize.org

The Catalytic Cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide, inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from another reagent, such as an organoboron or organotin compound, is transferred to the palladium(II) complex. nih.govlibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Different types of cross-coupling reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) reactions, follow this general mechanistic framework, with variations in the transmetalation step. libretexts.orgnobelprize.org The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of the reaction. sigmaaldrich.com For instance, bulky phosphine (B1218219) ligands can promote reductive elimination and prevent unwanted side reactions.

A study on the Suzuki-Miyaura coupling of nicotinaldehydes utilized a Pd(PPh₃)₄ catalyst to synthesize various 2-aryl nicotinaldehyde derivatives. nih.gov Another investigation reported the synthesis of new nicotinaldehyde derivatives, including 2-(4-(tert-butyl)-[1,1-biphenyl]-4-yl)nicotinaldehyde, via a palladium-catalyzed Suzuki coupling approach. researchgate.netresearchgate.net

Organocatalytic Systems

Organocatalysis refers to the use of small organic molecules as catalysts. This field has emerged as a powerful alternative and complement to metal-based catalysis.

In the context of reactions involving aldehydes, organocatalysts can be used to promote various transformations, such as conjugate additions. For example, a study describes the enantioselective Michael addition of aldehydes to β-nitroalkenes, where an organocatalyst was employed to control the stereochemical outcome. ua.es N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that can mediate a variety of reactions, including the C-C bond acylation of oxime ethers with aldehydes like nicotinaldehyde. acs.org

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. chemrxiv.orgscribd.com Solvents can influence reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com

Key Solvent Properties and Their Effects:

Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through polar pathways. scribd.comnumberanalytics.com For example, S_N1 reactions are generally faster in polar protic solvents because these solvents can solvate the carbocation intermediate. youtube.com Conversely, increasing solvent polarity can sometimes decrease the rate of reactions where the reactants are more charged than the activated complex. scribd.com

Hydrogen Bonding: Protic solvents, which can donate hydrogen bonds, can solvate nucleophiles, potentially reducing their reactivity in S_N2 reactions. youtube.com

Dielectric Constant: This property is related to a solvent's ability to separate charges and can influence the rates of reactions involving ionic species. scribd.com

In palladium-catalyzed cross-coupling reactions, polar solvents like water and DMF have been shown to give higher yields and selectivities compared to non-polar solvents such as toluene. numberanalytics.com The use of surfactants can even allow for some of these reactions to be carried out in water. sigmaaldrich.com The diastereoselectivity of aldol (B89426) reactions has also been shown to be highly dependent on the solvent, with different solvents favoring the formation of different stereoisomers. researchgate.net

Stereochemical Outcomes and Control

Controlling the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a major goal in organic synthesis, particularly in the preparation of pharmaceuticals where different stereoisomers can have vastly different biological activities. ua.es

Several factors influence the stereochemical outcome of a reaction:

Chiral Catalysts: Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a powerful strategy for controlling stereochemistry. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. usm.edu

Substrate Control: The inherent chirality of a starting material can influence the stereochemistry of the product. researchgate.net

Reaction Conditions: Temperature and solvent can also play a role in determining the stereochemical outcome. researchgate.netrsc.org For example, lower temperatures often lead to higher stereoselectivity. researchgate.net

Advanced Characterization and Spectroscopic Analysis of 2 Tert Butoxy Nicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-(tert-Butoxy)nicotinaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aldehyde proton, the three protons on the pyridine (B92270) ring, and the nine equivalent protons of the tert-butoxy (B1229062) group. The electron-withdrawing nature of the aldehyde group and the nitrogen atom, combined with the electron-donating effect of the tert-butoxy group, results in a characteristic distribution of chemical shifts. libretexts.org

The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.7 and 10.0 ppm, due to the significant deshielding effect of the carbonyl group. libretexts.org The protons on the pyridine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The H6 proton, being ortho to the nitrogen, is anticipated to be the most downfield of the ring protons. The H4 and H5 protons will exhibit chemical shifts influenced by their position relative to the aldehyde and tert-butoxy substituents. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet in the upfield region, typically around δ 1.4-1.6 ppm.

The expected coupling patterns for the aromatic protons are a doublet of doublets for H4 and H5, and a doublet for H6, arising from ortho and meta spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
CHO9.8 - 10.1s (singlet)-1H
H68.1 - 8.3dd (doublet of doublets)Jortho = 4.5-5.5, Jmeta = 1.5-2.51H
H47.9 - 8.1dd (doublet of doublets)Jortho = 7.5-8.5, Jmeta = 1.5-2.51H
H57.0 - 7.2dd (doublet of doublets)Jortho(H4-H5) = 7.5-8.5, Jortho(H5-H6) = 4.5-5.51H
-C(CH₃)₃1.4 - 1.6s (singlet)-9H

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon. oregonstate.edu

The aldehyde carbonyl carbon (C=O) is predicted to have the largest chemical shift, appearing far downfield in the range of δ 190-200 ppm. pressbooks.pub The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The carbon bearing the tert-butoxy group (C2) will be significantly shifted downfield due to the electronegative oxygen atom, while the carbon adjacent to the aldehyde (C3) will also be deshielded. The quaternary carbon of the tert-butyl group is expected around δ 80-85 ppm, and the three equivalent methyl carbons will appear in the aliphatic region, typically around δ 28-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CHO190 - 195
C2162 - 166
C6150 - 154
C4138 - 142
C3120 - 124
C5115 - 119
-C(CH₃)₃80 - 85
-C(CH₃)₃28 - 30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, cross-peaks are expected between the adjacent aromatic protons: H4 with H5, and H5 with H6. The aldehyde and tert-butyl protons, being singlets, would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org Expected correlations include the aldehyde proton with the carbonyl carbon, each aromatic proton (H4, H5, H6) with its corresponding ring carbon (C4, C5, C6), and the tert-butyl protons with the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different parts of the molecule. Key expected correlations for structural confirmation include:

The aldehyde proton (CHO) showing correlations to C3 and C4.

The tert-butyl protons showing correlations to the quaternary carbon and to C2 of the pyridine ring.

The H4 proton correlating with C2, C3, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. harvard.edu NOESY cross-peaks would be expected between protons on adjacent groups. For instance, a spatial correlation would be anticipated between the aldehyde proton and the H4 proton. Additionally, a correlation between the protons of the tert-butyl group and the H6 proton would confirm their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the 1710-1685 cm⁻¹ region for aromatic aldehydes. nih.gov Other key diagnostic peaks include the C-H stretch of the aldehyde group, which often appears as a pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. nih.gov

Vibrations associated with the substituted pyridine ring would be visible in the 1600-1400 cm⁻¹ region (C=C and C=N stretching). The tert-butoxy group would contribute C-O stretching bands, expected to be strong in the 1300-1200 cm⁻¹ range, and various C-H stretching and bending vibrations from the methyl groups around 2950 cm⁻¹ and 1370 cm⁻¹, respectively.

Table 3: Predicted FTIR Absorption Bands for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Pyridine)3100 - 3000Medium
C-H StretchAlkyl (tert-butyl)2980 - 2870Strong
C-H StretchAldehyde2850 - 2800 & 2750 - 2700Medium-Weak
C=O StretchAldehyde1710 - 1685Strong
C=C / C=N StretchAromatic (Pyridine)1600 - 1450Medium-Strong
C-H BendAlkyl (tert-butyl)1390 - 1365Medium
C-O StretchEther (tert-butoxy)1300 - 1200Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that involve a change in polarizability. nih.gov The Raman spectrum of this compound is expected to be dominated by signals from the pyridine ring and the tert-butyl group. iku.edu.tr

The symmetric "ring breathing" vibration of the pyridine ring, typically around 1000-1050 cm⁻¹, is expected to produce a strong and sharp Raman signal. The C=O stretch of the aldehyde will be present but likely weaker than in the IR spectrum. The symmetric C-H stretching and bending modes of the numerous C-H bonds in the tert-butyl group are also expected to be prominent features in the Raman spectrum. researchgate.net

Table 4: Predicted Raman Shifts for this compound
Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
C-H StretchAromatic (Pyridine)3100 - 3000Strong
C-H StretchAlkyl (tert-butyl)2980 - 2870Very Strong
C=O StretchAldehyde1710 - 1685Weak-Medium
Ring VibrationsAromatic (Pyridine)1600 - 1450Strong
Ring BreathingAromatic (Pyridine)1050 - 1000Very Strong

Table of Mentioned Compounds

Table 5: List of Chemical Compounds
Compound Name
This compound

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature and extent of its chromophores and conjugated systems.

For this compound, the UV-Vis spectrum is expected to be primarily influenced by the pyridine ring, the aldehyde functional group, and the tert-butoxy substituent. The pyridine ring, an aromatic heterocycle, possesses π-electrons that can undergo π → π* transitions. The aldehyde group (C=O) introduces a chromophore with both π → π* and n → π* transitions. The lone pair of electrons on the oxygen of the carbonyl group is responsible for the n → π* transition, which typically appears as a weaker absorption at a longer wavelength compared to the more intense π → π* transitions. The tert-butoxy group, being an auxochrome, may cause a slight shift in the absorption maxima (λmax) due to its electronic influence on the pyridine ring.

Table 1: UV-Vis Spectroscopic Data for this compound

Parameter Value
λmax (nm) Data not available
Molar Absorptivity (ε) Data not available

| Solvent | Data not available |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₁₃NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 179.22 g/mol ). Common fragmentation pathways for this molecule could involve the loss of the tert-butyl group, leading to a significant fragment ion. Other fragmentations might include the loss of carbon monoxide from the aldehyde group or cleavage of the ether linkage. However, specific experimental mass spectra for this compound are not publicly documented.

High-Resolution Mass Spectrometry provides a highly accurate determination of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₃NO₂. The calculated exact mass would be compared to the experimentally measured mass to provide strong evidence for the compound's identity.

While HRMS is a standard characterization technique for novel compounds, published experimental data for this compound is not available.

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Expected Value Found Value
MS [M]⁺ (m/z) ~179.22 Data not available

| HRMS | **Calculated Exact Mass for [M+H]⁺ (C₁₀H₁₄NO₂) ** | 180.1025 | Data not available |

Elemental Analysis (EA)

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition.

For this compound, with a molecular formula of C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated. However, the experimental results from an elemental analysis of this specific compound have not been reported in the available literature.

**Table 3: Elemental Analysis Data for this compound (C₁₀H₁₃NO₂) **

Element Theoretical (%) Experimental (%)
Carbon (C) 67.02 Data not available
Hydrogen (H) 7.31 Data not available

| Nitrogen (N) | 7.82 | Data not available |

Computational Chemistry Applications for 2 Tert Butoxy Nicotinaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(tert-Butoxy)nicotinaldehyde, DFT would be the foundational method for exploring its fundamental chemical properties.

Electronic Structure Elucidation (HOMO-LUMO Analysis)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.bohrium.comA smaller gap generally suggests higher reactivity.bohrium.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. While specific energy values for this compound are not available, studies on related nicotinaldehyde derivatives show that such calculations are routinely performed to understand their electronic behavior. dntb.gov.uaresearchgate.net

Conformational AnalysisConformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.bohrium.comFor this compound, the key rotational bonds would be between the pyridine (B92270) ring and the tert-butoxy (B1229062) group, and between the ring and the aldehyde group.

A computational conformational analysis would identify the most stable conformers (lowest energy arrangements) by calculating the potential energy as a function of bond rotation (dihedral angles). bohrium.com This is crucial for understanding how the molecule's shape influences its interactions with other molecules. Although specific studies on this compound are absent, research on similar structures like 2-halocyclohexanones and other substituted cyclic compounds demonstrates the methodology used to determine conformational preferences.

Spectroscopic Data Prediction (e.g., NMR, IR)Computational methods can predict spectroscopic data with a high degree of accuracy. DFT calculations can estimate the vibrational frequencies corresponding to Infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectra.

IR Spectroscopy: Predicted IR spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the aldehyde or C-O stretches of the ether group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data is a standard method for confirming molecular structure.

While no specific predicted spectra for this compound are published, the methodology is well-established for a wide range of organic molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or an organic solvent, would provide a dynamic view of its conformational flexibility and its interactions with the surrounding medium. This method is particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment, but no such studies have been published for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Features)

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical methods. If this compound were part of a series of compounds tested for a specific biological target, a QSAR study would be relevant.

The study would involve calculating various molecular descriptors for this compound, such as its size, shape, lipophilicity (logP), and electronic properties (derived from DFT). These descriptors would then be used to build a mathematical model that predicts the activity of other, similar compounds. No QSAR studies including this compound are currently available in the literature.

Development of Computational Models for Nicotinaldehyde Reactivity

Computational chemistry has emerged as a powerful tool for investigating the reactivity of organic molecules, providing insights that are often difficult to obtain through experimental methods alone. mdpi.com In the context of this compound and its analogs, computational models are instrumental in predicting their chemical behavior, understanding reaction mechanisms, and guiding the synthesis of new derivatives with desired properties. mdpi.comresearchgate.net The development of these models primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a particularly prominent method for studying substituted nicotinaldehydes. researchgate.netresearchgate.netdntb.gov.ua

A central aspect of these computational models is the analysis of the molecule's electronic structure. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. github.io

For instance, computational studies on various substituted nicotinaldehyde derivatives have focused on calculating these frontier molecular orbital energies to understand their electronic behavior and reactivity. While specific data for this compound is not extensively published, the principles can be illustrated with data from related compounds. Research on newly synthesized nicotinaldehyde derivatives, for example, revealed HOMO-LUMO band gaps in the range of 0.14947–0.15888 eV. researchgate.netresearchgate.netdntb.gov.ua Another study on substituted pyridine-carbaldehyde systems reported HOMO-LUMO energy gaps typically spanning from 4.5 to 5.5 electron volts. smolecule.com

These computational models are not limited to predicting ground-state properties. They are also employed to explore reaction pathways and transition states, which is essential for understanding reaction mechanisms. nih.govrsc.orgmdpi.comrsc.org By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism and predict the products of a chemical transformation. This is particularly valuable for complex reactions or for studying short-lived intermediates that are challenging to detect experimentally. mdpi.com

The development of accurate computational models for this compound reactivity would involve a systematic approach. This would begin with the optimization of the molecule's geometry using a suitable level of theory and basis set. Following this, electronic properties such as the HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital (NBO) analysis would be calculated to provide a comprehensive picture of its reactivity.

The table below presents representative data from computational studies on nicotinaldehyde derivatives, illustrating the types of parameters generated from such models.

Compound ClassComputational MethodCalculated ParametersTypical Values
Substituted NicotinaldehydesDFTHOMO-LUMO Energy Gap (ΔE)0.14947–0.15888 eV researchgate.netresearchgate.netdntb.gov.ua
Substituted Pyridine-CarbaldehydesDFTHOMO Energy-5.5 to -6.5 eV smolecule.com
LUMO Energy-1.0 to -2.0 eV smolecule.com
HOMO-LUMO Energy Gap (ΔE)4.5 to 5.5 eV smolecule.com

The insights gained from these computational models are invaluable for the rational design of new synthetic routes and for tailoring the properties of nicotinaldehyde derivatives for specific applications. As computational methods continue to advance in accuracy and efficiency, their role in chemical research is expected to expand further, enabling more precise predictions of molecular reactivity.

Sustainable Synthesis Approaches for 2 Tert Butoxy Nicotinaldehyde

Green Chemistry Principles in Nicotinaldehyde Synthesis

The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for sustainable chemical production. acs.orgmsu.edu In the context of synthesizing nicotinaldehyde derivatives, these principles guide the development of more benign and efficient processes. researchgate.net Key among these is the prevention of waste, which is considered more important than treating waste after it has been created. acs.orgopcw.org Another crucial principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.orgjocpr.com

Other guiding principles include designing less hazardous chemical syntheses, using safer solvents and auxiliaries, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. opcw.orgunsw.edu.au The use of renewable feedstocks, reducing unnecessary derivatization steps, and employing catalytic reagents are also central tenets. acs.orgopcw.orgunsw.edu.au The ultimate goal is to create chemical products that are designed for degradation and to implement real-time analysis to prevent pollution. opcw.org

Solvent Selection and Optimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass of materials used. acs.org Therefore, careful selection and optimization of solvents are critical for the sustainable synthesis of 2-(tert-butoxy)nicotinaldehyde.

Use of Environmentally Benign Solvents

The trend in green chemistry is to replace hazardous solvents with more environmentally friendly alternatives. nih.govmdpi.com Water, ionic liquids, and supercritical fluids are promising green solvents for various organic reactions. nih.govorientjchem.org For instance, water-mediated reactions offer an eco-friendly alternative for the synthesis of certain heterocyclic compounds. Bio-based solvents, such as ethyl lactate (B86563) derived from renewable biomass, are also gaining traction. orientjchem.org The use of safer solvents like cyclopentyl methyl ether (CPME) has been explored in synthetic procedures. ucl.ac.uk Solvent selection guides, such as those developed by pharmaceutical companies, classify solvents based on their environmental, health, and safety impacts, providing a valuable tool for chemists. acs.organalis.com.my

Table 1: Classification of Selected Solvents based on Green Chemistry Principles

CategorySolventsRationale
Preferred Water, Ethanol, Isopropyl Alcohol, Ethyl AcetateLow toxicity, biodegradable, readily available. acs.org
Usable Toluene, Cyclohexane, Acetonitrile, 2-Methyltetrahydrofuran (2-MeTHF)Moderate concerns regarding toxicity or environmental impact. msu.eduacs.org
Undesirable Dichloromethane (B109758), Dimethylformamide (DMF), Dioxane, HexanesHigh toxicity, environmental persistence, or safety hazards. unsw.edu.auanalis.com.my
This table is generated based on information from multiple sources.

Catalysis for Reduced Environmental Impact

Catalytic processes are inherently greener than stoichiometric reactions because they can reduce waste by being highly selective and effective in small amounts. acs.orgunsw.edu.au

Development of Efficient Catalytic Systems

The development of highly efficient catalytic systems is crucial for the sustainable synthesis of nicotinaldehyde derivatives. Palladium-based catalysts, for example, have been effectively used in Suzuki-Miyaura coupling reactions to synthesize various nicotinaldehyde compounds under mild conditions. sciety.orgresearchgate.net Research has focused on optimizing these catalytic systems to improve yields and reduce catalyst loading. acs.org Furthermore, the use of N-chelating ligands in nickel-catalyzed cross-coupling reactions has shown promise for reactions involving radicals. nih.gov The development of reusable catalysts, such as sulfated polyborate, offers a cost-effective and environmentally benign option for certain organic transformations. ias.ac.in Gold catalysis has also emerged as a powerful tool, enabling various chemical transformations to occur under gentle conditions. researchgate.net

Table 2: Examples of Catalytic Systems in Nicotinaldehyde and Related Syntheses

Catalyst SystemReaction TypeKey AdvantagesReference(s)
Pd(0) / LigandSuzuki-Miyaura CouplingHigh efficiency under mild conditions. sciety.orgresearchgate.net sciety.orgresearchgate.net
Rhodium-basedHydroacylationHigh atom economy. core.ac.uk core.ac.uk
Sulfated PolyborateRitter ReactionMild, efficient, eco-friendly, and recyclable. ias.ac.in ias.ac.in
Nickel / N-chelating ligandCross-couplingEffective for radical reactions. nih.gov nih.gov
This table synthesizes information on various catalytic systems and their applications.

Atom Economy and Process Intensification

Atom economy and process intensification are key strategies for making chemical processes more sustainable and economically viable.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com Reactions with high atom economy, such as cycloadditions and some catalytic reactions, are inherently less wasteful. nih.govtandfonline.com For example, the Diels-Alder reaction can proceed with 100% atom economy. primescholars.com In contrast, reactions that use stoichiometric reagents, like some oxidations and reductions, tend to have lower atom economy. nih.gov

Process intensification aims to develop smaller, safer, and more energy-efficient processes. Continuous flow chemistry is a prime example of process intensification. It allows for better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes. acs.org Flow chemistry has been successfully applied to optimize palladium-catalyzed cross-coupling reactions, demonstrating its potential for the sustainable synthesis of complex molecules. acs.org

Future Research Directions and Unexplored Reactivity of 2 Tert Butoxy Nicotinaldehyde

New Synthetic Transformations

The exploration of new synthetic transformations involving 2-(tert-butoxy)nicotinaldehyde is a fertile ground for research. While the individual reactivities of picolinaldehydes and tert-butoxy-substituted pyridines are known, their combined influence within a single molecule presents opportunities for novel chemical reactions.

Future work could focus on leveraging the aldehyde group for a variety of classic and modern organic reactions. For instance, its participation in multicomponent reactions, such as the Mannich or Ugi reactions, could lead to the rapid assembly of complex molecular scaffolds. The steric hindrance imposed by the adjacent tert-butoxy (B1229062) group may offer unique diastereoselectivities in such transformations.

Furthermore, the pyridine (B92270) ring itself is ripe for further functionalization. Research into selective C-H activation at other positions on the ring, directed by the existing substituents, could yield a diverse array of polysubstituted pyridine derivatives. The development of novel cyclization reactions, where the aldehyde and another tethered functional group participate, could provide access to new heterocyclic ring systems. An example of a potential transformation is the Pinnick-type oxidative lactonization of a 2-(phenylethynyl)-nicotinaldehyde derivative to form 3-aryl-5-azaisocoumarin, a reaction that could be adapted for this compound. frontiersin.org

Transformation TypePotential Reagents/ConditionsExpected Outcome
Enantioselective AlkylationChiral organocatalysts, organometallic reagentsChiral secondary alcohols
Olefination ReactionsWittig, Horner-Wadsworth-Emmons reagentsSubstituted vinyl pyridines
Reductive AminationAmines, reducing agents (e.g., NaBH(OAc)₃)Secondary and tertiary amine derivatives
C-H FunctionalizationTransition metal catalysts (Pd, Rh, Ru), directing groupsBi- and poly-substituted pyridines

Catalyst Development for Enhanced Selectivity

The development of novel catalysts tailored for reactions involving this compound is crucial for achieving high selectivity and efficiency. The steric bulk of the tert-butoxy group presents both a challenge and an opportunity for catalyst design.

For cross-coupling reactions, such as the Suzuki-Miyaura coupling, the design of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands could be explored to overcome the steric hindrance at the 2-position. researchgate.netresearchgate.netresearchgate.net Research has shown that sterically hindered pyridine ligands, like 2,6-di-tert-butyl pyridine, can significantly improve the reactivity in certain palladium-catalyzed reactions. rsc.org Similarly, for C-H activation reactions, the development of iridium or rhodium catalysts that can operate under mild conditions and exhibit high regioselectivity would be highly valuable. whiterose.ac.uk Iridium complexes have been shown to be efficient for the hydrogenation of nicotinaldehyde derivatives. whiterose.ac.uk

The exploration of organocatalysis also holds significant promise. Chiral aminocarbamates have been used as organocatalysts in conjugate addition reactions involving nicotinaldehyde derivatives. ua.es Designing chiral catalysts that can interact specifically with the aldehyde group while accommodating the bulky tert-butoxy substituent could enable highly enantioselective transformations. For instance, a co-catalytic system of 2-picolinaldehyde and chiral Yb(III)-N,N'-dioxides has been shown to be effective in asymmetric Mannich/condensation reactions. rsc.orgnih.gov

Catalyst TypeTarget ReactionPotential Advantages
Palladium-Phosphine ComplexesSuzuki, Heck, Sonogashira CouplingsOvercoming steric hindrance, high yields
Iridium/Rhodium N-Heterocyclic Carbene (NHC) ComplexesC-H Activation, HydrogenationHigh regioselectivity, mild reaction conditions
Chiral Brønsted Acids/BasesAsymmetric Aldol (B89426), Mannich ReactionsHigh enantioselectivity
Chiral Lewis AcidsAsymmetric Carbonyl CatalysisEnantiodivergent synthesis

Expansion of Flow Chemistry Applications

Flow chemistry offers numerous advantages for the synthesis and manipulation of this compound, including enhanced safety, improved reaction control, and scalability. mdpi.commt.comvapourtec.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities, particularly for exothermic or fast reactions. beilstein-journals.orgresearchgate.net

Future research could focus on adapting existing batch reactions for this compound to continuous flow processes. For example, hazardous reactions such as nitrations or halogenations on the pyridine ring could be performed more safely in a microreactor. mt.com Furthermore, multi-step syntheses involving this compound as an intermediate could be streamlined into a single, continuous flow process, reducing purification steps and waste generation. mdpi.com The use of packed-bed reactors with immobilized catalysts or reagents would also be a promising avenue, allowing for easy separation and reuse of expensive materials.

Flow Chemistry ApplicationPotential Benefits
High-Temperature/High-Pressure ReactionsAccess to novel reaction space, accelerated reaction rates
Handling of Hazardous ReagentsImproved safety, reduced risk of runaway reactions
Multi-step Telescoped SynthesisIncreased efficiency, reduced waste
Automated Reaction OptimizationRapid identification of optimal reaction conditions

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity of this compound and guide experimental work. researchgate.netresearchgate.netresearchgate.net

Future computational studies could focus on several key areas. Firstly, modeling the transition states of potential new reactions can help to predict their feasibility and selectivity. This is particularly relevant for understanding the influence of the tert-butoxy group on the stereochemical outcome of reactions at the aldehyde center. Secondly, computational screening of potential catalysts could accelerate the discovery of new and more efficient catalytic systems. By calculating parameters such as ligand binding energies and activation barriers, researchers can prioritize the most promising candidates for synthesis and testing.

Furthermore, DFT calculations can be used to understand the electronic properties of the molecule, such as the HOMO-LUMO gap, which can inform its potential in areas like materials science and photocatalysis. researchgate.netresearchgate.netresearchgate.net Combining computational modeling with experimental data can lead to a deeper understanding of reaction mechanisms and the rational design of new synthetic methodologies. nih.gov

Computational MethodResearch FocusPredicted Insights
Density Functional Theory (DFT)Reaction mechanisms, transition state analysisReaction feasibility, selectivity, electronic properties
Molecular Dynamics (MD)Conformational analysis, solvent effectsInfluence of steric hindrance, optimal reaction media
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reactions, protein-ligand interactionsDesign of biocatalysts, prediction of binding affinities

Integration with Emerging Synthetic Methodologies

The integration of this compound with emerging synthetic methodologies promises to unlock new chemical space and provide more sustainable synthetic routes.

Photocatalysis represents a particularly exciting frontier. The pyridine moiety suggests that the compound could participate in photoredox-catalyzed reactions. For instance, visible-light-induced C-H functionalization or cross-coupling reactions could be explored, offering a greener alternative to traditional transition-metal-catalyzed methods. uva.nluva.nl

The use of transient directing groups is another innovative strategy that could be applied. rsc.orgsemanticscholar.org By transiently forming an imine with a chiral amine, for example, it may be possible to direct a subsequent reaction to a specific position on the pyridine ring with high stereocontrol. This approach avoids the need for the installation and removal of a permanent directing group, thus improving synthetic efficiency.

Finally, the exploration of electrosynthesis could provide new avenues for the oxidation or reduction of this compound under mild and controlled conditions. acs.org This technique can offer unique reactivity patterns that are not accessible through conventional chemical methods.

Emerging MethodologyPotential ApplicationAdvantages
Visible-Light PhotocatalysisC-H arylation, alkylation, aminationMild conditions, use of renewable energy
Transient Directing Group StrategiesAsymmetric C-H functionalizationHigh stereocontrol, atom economy
ElectrosynthesisOxidative or reductive cyclizationsReagent-free activation, unique reactivity
BiocatalysisEnantioselective reduction or oxidationHigh selectivity, environmentally benign

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butoxy)nicotinaldehyde, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or protection/deprotection strategies. For example, tert-butoxy groups are often introduced using tert-butanol derivatives under alkaline conditions. Reaction optimization may include varying catalysts (e.g., NaH or K₂CO₃), solvents (e.g., DMF or THF), and temperature (60–100°C). Monitoring intermediates via TLC or HPLC ensures stepwise progress .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify aldehyde protons (δ ~9–10 ppm) and tert-butoxy signals (δ ~1.2–1.4 ppm for -C(CH₃)₃).
  • IR Spectroscopy : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and tert-butoxy C-O vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks and fragmentation patterns. Cross-validate with computational data (e.g., DFT-predicted spectra) for accuracy .

Q. How can researchers assess the purity of this compound, and what analytical standards are applicable?

  • Methodology : Employ HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Compare retention times against certified reference materials. For quantification, use calibration curves derived from standards like nicotinaldehyde derivatives. GC/MS is also effective for volatile impurities .

Advanced Research Questions

Q. How does the tert-butoxy group influence the stability of this compound under acidic or basic conditions?

  • Methodology : Conduct pH-dependent stability assays by incubating the compound in buffers (pH 2–12) at 25–37°C. Monitor degradation via LC-MS and quantify half-life. The tert-butoxy group enhances steric protection against nucleophilic attack but may hydrolyze under strong acidic conditions. Compare with analogous compounds (e.g., 4-(t-Butoxy)benzaldehyde) for trends .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties or reactivity of this compound?

  • Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., M06) and basis sets (6-311G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Analyze charge distribution to predict electrophilic/nucleophilic sites. Validate against experimental UV-Vis and NMR data .

Q. How can this compound be integrated into peptide-based drug delivery systems, and what conjugation strategies mitigate side reactions?

  • Methodology : Use tert-butoxy as a protecting group during solid-phase peptide synthesis. For conjugation, employ carbodiimide coupling (e.g., EDC/NHS) to link the aldehyde moiety to amine-containing biomolecules. Monitor Schiff base formation via HPLC and stabilize with reducing agents (e.g., NaBH₃CN) .

Q. What in vivo models are appropriate for evaluating the biological activity of this compound, and how is toxicity assessed?

  • Methodology : Use murine models to study bioavailability and metabolic pathways. Monitor body weight, organ histopathology, and biomarkers (e.g., liver enzymes). For toxicity, conduct acute/chronic dosing studies and compare with nicotinaldehyde derivatives, which show low toxicity at ≤100 mg/kg doses .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reactivity of tert-butoxy-substituted aldehydes across studies?

  • Methodology : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Perform kinetic studies to compare reaction rates. Use computational models to identify steric/electronic factors causing variability. Cross-reference with structurally similar compounds (e.g., tert-butyl esters) for mechanistic insights .

Q. What safety protocols are critical for handling this compound in large-scale synthesis?

  • Methodology : Follow guidelines for tert-butoxide handling (e.g., Sodium tert-butoxide SDS): use PPE (gloves, goggles), ensure ventilation, and avoid moisture contact. For spills, neutralize with inert absorbents (e.g., vermiculite). Store in airtight containers under nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.